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This guide provides a comprehensive comparison of the clinical trial results for SRK-181, an

investigational selective inhibitor of latent TGFβ1 activation, as both a monotherapy and in

combination with anti-PD-(L)1 checkpoint inhibitors. The data is primarily derived from the

Phase 1 DRAGON (NCT04291079) trial, which is evaluating the safety and efficacy of SRK-

181 in patients with locally advanced or metastatic solid tumors that are resistant to anti-PD-

(L)1 therapy.[1][2][3]

Executive Summary
SRK-181 is a fully human IgG4 monoclonal antibody designed to selectively target and inhibit

the activation of latent transforming growth factor-beta 1 (TGFβ1).[4][5] The TGFβ1 signaling

pathway is implicated in creating an immunosuppressive tumor microenvironment, which can

lead to resistance to checkpoint inhibitors.[4][6][7] By inhibiting TGFβ1, SRK-181 aims to

overcome this resistance and enhance the anti-tumor immune response.[5] Clinical data from

the DRAGON trial suggests that SRK-181 is generally well-tolerated and shows promising anti-

tumor activity, particularly when used in combination with pembrolizumab in heavily pretreated

patients with clear cell renal cell carcinoma (ccRCC) and other solid tumors.[1][4]
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The following tables summarize the key efficacy and safety data from the DRAGON trial for

SRK-181 as a monotherapy and in combination with an anti-PD-(L)1 antibody.

Efficacy of SRK-181 Combination Therapy in ccRCC
(Part B)

Efficacy Endpoint
Reported Value (as of Aug
29, 2023)

Reported Value (as of May
26, 2023)

Objective Response Rate

(ORR)

21.4% (6/28 evaluable

patients)

25% (4/16 evaluable patients)

[4]

Confirmed Partial Responses

(PR)
6 patients[8] 4 patients[4]

Best Tumor Reduction in PRs -33% to -93%[8] -50% to -84%[4]

Stable Disease (SD) 10 patients[8] 7 patients[4]

Disease Control Rate (DCR) 57%[8] 69%[4]

Note: The available data for monotherapy from the dose-escalation phase (Part A1) did not

include specific efficacy metrics like ORR. Early evidence of efficacy was noted with prolonged

stable disease and one confirmed partial response across the trial.[9]

Safety Profile of SRK-181
Treatment Arm Key Safety Findings

Monotherapy (Part A1)

Generally well-tolerated. No dose-limiting

toxicities (DLTs) were observed up to 3000 mg

every 3 weeks (q3w) or 2000 mg every 2 weeks

(q2w).[1]

Combination Therapy (Part B)

Generally well-tolerated when combined with

pembrolizumab.[10] One Grade 4 treatment-

related adverse event (AE) of generalized

exfoliative dermatitis was reported.[8][10] The

most common treatment-related AEs were rash,

pruritus, fatigue, and diarrhea.[4][10]
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Experimental Protocols
DRAGON Trial (NCT04291079) Design
The DRAGON trial is a Phase 1, open-label, multicenter study designed to evaluate the safety,

tolerability, pharmacokinetics, and anti-tumor activity of SRK-181 alone and in combination with

anti-PD-(L)1 therapy.[2][4]

Key Inclusion Criteria:

Patients aged 18 years or older.

Locally advanced or metastatic solid tumors.

Measurable disease per RECIST v1.1 criteria.[1]

For combination therapy cohorts, patients must have demonstrated resistance to prior anti-

PD-(L)1 therapy.

Key Exclusion Criteria:

History of intolerance or discontinuation of prior anti-PD-(L)1 therapy due to severe immune-

related adverse events.[2]

Concurrent anti-cancer treatments.[2]

Trial Structure:

Part A1 (Monotherapy Dose Escalation): Determined the maximum tolerated dose (MTD)

and recommended Phase 2 dose (RP2D) of SRK-181 as a single agent.[2]

Part A2 (Combination Therapy Dose Escalation): Determined the MTD and RP2D of SRK-

181 in combination with an anti-PD-(L)1 antibody.[2]

Part B (Dose Expansion): Enrolled parallel cohorts of patients with specific tumor types

(ccRCC, melanoma, NSCLC, urothelial carcinoma, HNSCC) to further evaluate the safety

and efficacy of SRK-181 at the RP2D in combination with pembrolizumab.[2][4][10]
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Caption: SRK-181 selectively binds to latent TGFβ1, preventing its activation and subsequent

immunosuppressive signaling in the tumor microenvironment.

DRAGON Clinical Trial Workflow

DRAGON Trial (NCT04291079)

Part B Cohorts

Part A1: Monotherapy Dose Escalation
(Determine MTD/RP2D of SRK-181)

Part A2: Combination Dose Escalation
(Determine MTD/RP2D of SRK-181 + anti-PD-(L)1)

Part B: Dose Expansion
(SRK-181 + Pembrolizumab at RP2D)
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Caption: The DRAGON trial follows a dose-escalation and expansion design to evaluate SRK-

181 monotherapy and combination therapy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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